molecular formula C12H15ClFNO2 B8031951 Tert-butyl N-[(2-chloro-5-fluorophenyl)methyl]carbamate

Tert-butyl N-[(2-chloro-5-fluorophenyl)methyl]carbamate

Cat. No.: B8031951
M. Wt: 259.70 g/mol
InChI Key: SXRQPQAJZVAUAN-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-chloro-5-fluorophenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-chloro-5-fluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-5-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-chloro-5-fluorophenyl)methyl]carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro or fluoro substituents or to reduce the carbamate group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted carbamate, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Tert-butyl N-[(2-chloro-5-fluorophenyl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into an active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-chloro-5-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate
  • Tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate
  • Tert-butyl N-[(2-chloro-5-methylphenyl)methyl]carbamate

Uniqueness

Tert-butyl N-[(2-chloro-5-fluorophenyl)methyl]carbamate is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[(2-chloro-5-fluorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRQPQAJZVAUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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